molecular formula C45H88 B14310797 1,2,3,3,4-Pentaoctylcyclopent-1-ene CAS No. 113818-45-4

1,2,3,3,4-Pentaoctylcyclopent-1-ene

Cat. No.: B14310797
CAS No.: 113818-45-4
M. Wt: 629.2 g/mol
InChI Key: GXCRHRVKZDBERC-UHFFFAOYSA-N
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Description

1,2,3,3,4-pentaoctylcyclopentene is a cycloalkene compound characterized by a five-membered carbon ring with five octyl substituents. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds. The unique structure of 1,2,3,3,4-pentaoctylcyclopentene makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3,4-pentaoctylcyclopentene typically involves the cyclization of appropriate linear precursors under specific conditions. One common method is the cyclization of octyl-substituted linear alkenes using a strong acid catalyst, such as sulfuric acid, under controlled temperatures. The reaction conditions must be carefully monitored to ensure the formation of the desired cycloalkene without over-cyclization or polymerization.

Industrial Production Methods

Industrial production of 1,2,3,3,4-pentaoctylcyclopentene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3,4-pentaoctylcyclopentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond, converting the cycloalkene to a cycloalkane.

    Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cycloalkanes.

    Substitution: Halogenated cyclopentenes.

Scientific Research Applications

1,2,3,3,4-pentaoctylcyclopentene has several applications in scientific research:

    Chemistry: Used as a model compound to study cycloalkene reactivity and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,3,4-pentaoctylcyclopentene involves its interaction with molecular targets through its reactive double bond and octyl substituents. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bond, leading to the formation of new chemical bonds. The octyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simpler cycloalkene with a single double bond and no substituents.

    1,2,3,4-tetraoctylcyclopentene: A similar compound with four octyl substituents.

    1,2,3,3,4-pentamethylcyclopentene: A similar compound with methyl substituents instead of octyl groups.

Uniqueness

1,2,3,3,4-pentaoctylcyclopentene is unique due to its specific substitution pattern and the presence of long octyl chains

Properties

CAS No.

113818-45-4

Molecular Formula

C45H88

Molecular Weight

629.2 g/mol

IUPAC Name

1,2,3,3,4-pentaoctylcyclopentene

InChI

InChI=1S/C45H88/c1-6-11-16-21-26-31-36-42-41-43(37-32-27-22-17-12-7-2)45(39-34-29-24-19-14-9-4,40-35-30-25-20-15-10-5)44(42)38-33-28-23-18-13-8-3/h43H,6-41H2,1-5H3

InChI Key

GXCRHRVKZDBERC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC(=C(C1(CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

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